4-(3-Fluoroanilino)-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-3,6H,4-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYDUHFZZUBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Fluoroanilino Substituted Butanoic Acid Derivatives in Organic and Medicinal Chemistry Research
Fluoroanilino-substituted butanoic acid derivatives represent a class of compounds with considerable importance in the realms of organic and medicinal chemistry. The strategic incorporation of a fluorine atom into an organic molecule can dramatically alter its properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This "fluorine effect" is a well-established strategy in drug discovery and development. researchgate.net
The butanoic acid scaffold itself is a common structural motif in biologically active molecules. Butanoic acid and its derivatives have been investigated for a range of therapeutic applications, including as antiviral agents and in the context of cancer research. biointerfaceresearch.com When combined with a fluoroanilino moiety, the resulting derivatives become attractive candidates for the development of new therapeutic agents. The anilino portion of the molecule can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.
Research into analogous compounds, such as other halogenated anilinocarbonylpropionic acids, has been driven by the goal of synthesizing complexes with various metals to study their biological activity. researchgate.net The synthesis of these types of compounds is often straightforward, typically involving the reaction of a substituted aniline (B41778) with a cyclic anhydride (B1165640) like succinic anhydride. researchgate.net This accessibility allows for the generation of diverse libraries of compounds for screening in drug discovery programs.
Advanced Structural Characterization and Analytical Methodologies for 4 3 Fluoroanilino 4 Oxobutanoic Acid
Single-Crystal X-ray Diffraction (SC-XRD) for Elucidation of Molecular Conformation and Crystal Packing
Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive technique for determining the precise atomic arrangement within a crystalline solid. While a crystal structure for 4-(3-Fluoroanilino)-4-oxobutanoic acid has not been reported, the analysis of its isomer, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, provides significant insights into the likely molecular conformation and crystal packing.
The crystal structure of 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid reveals a monoclinic crystal system. nih.gov It is reasonable to anticipate that the 3-fluoro isomer would exhibit similar conformational features, including the relative orientation of the fluoroaniline (B8554772) and butanoic acid moieties. The dihedral angle between the aromatic ring and the carboxylic acid group in the 2-fluoro isomer is 58.87 (6)°. nih.gov This twisting is a common feature in such molecules, arising from the steric and electronic interactions between the two functional groups.
The crystal packing in these types of structures is typically dominated by a network of intermolecular hydrogen bonds. In the case of the 2-fluoro isomer, the molecules form centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups, creating an R²₂(8) ring motif. nih.gov These dimers are further interconnected by N—H⋯O and C—H⋯O hydrogen bonds, leading to a three-dimensional network. nih.gov It is highly probable that this compound would adopt a similar packing arrangement, driven by the strong hydrogen-bonding capabilities of the carboxylic acid and amide functional groups.
Interactive Data Table: Crystallographic Data for an Isomer of this compound
| Parameter | 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid nih.gov |
| Molecular Formula | C₁₀H₁₀FNO₃ |
| Molecular Weight | 211.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8054 (3) |
| b (Å) | 19.0399 (13) |
| c (Å) | 11.0429 (8) |
| β (°) | 101.821 (3) |
| Volume (ų) | 988.94 (12) |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Structure Analysis
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of the bulk crystalline properties of a solid material. It is particularly useful for phase identification, purity assessment, and the study of polymorphism. While single-crystal XRD provides detailed information about a single crystal, PXRD offers a fingerprint of the crystalline form of a bulk sample.
For this compound, a PXRD pattern would consist of a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice of the compound. The positions and intensities of these peaks can be used to identify the compound and to distinguish it from other crystalline forms or impurities. Although a specific PXRD pattern for the 3-fluoro isomer is not available, it is expected that its pattern would be unique to its crystal structure and could be used for routine analysis and quality control.
Spectroscopic Techniques in the Structural Elucidation Research of this compound
Spectroscopic methods are indispensable for the structural characterization of molecules, providing information about the connectivity of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene (B1212753) protons of the butanoic acid chain. The aromatic region would likely display a complex splitting pattern due to the fluorine substitution and the spin-spin coupling between the protons. The amide proton would appear as a broad singlet, and the methylene protons would exhibit characteristic triplet or multiplet signals.
¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. Signals for the carbonyl carbons of the amide and carboxylic acid would be observed in the downfield region (typically 160-180 ppm). The aromatic carbons would show signals in the range of 110-160 ppm, with the carbon atom directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is indicative of the electronic environment of the fluorine atom on the aromatic ring. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.
IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the O-H group of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H group of the amide (around 3300 cm⁻¹), and the carbonyl groups (C=O) of the carboxylic acid and amide (typically in the range of 1650-1750 cm⁻¹). libretexts.orgyoutube.comoregonstate.edu The C-F stretching vibration would also be present, usually in the region of 1000-1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to characteristic bands. The carbonyl stretching vibrations are also observable in the Raman spectrum, although their intensities may differ from those in the IR spectrum. nih.gov
Mass Spectrometry (MS) in Compound Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum would provide further structural information. For instance, cleavage of the amide bond could lead to the formation of ions corresponding to the 3-fluoroaniline (B1664137) and succinic acid fragments. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula of the compound. For example, the related compound 4-fluoroaniline shows a top peak at m/z 111 in its mass spectrum. nih.gov
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and Non-Covalent Forces
The solid-state architecture of this compound is expected to be heavily influenced by a variety of intermolecular interactions. As observed in the crystal structure of its 2-fluoro isomer, hydrogen bonding is the primary directional force governing the crystal packing. nih.gov
The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of robust centrosymmetric dimers through O—H⋯O hydrogen bonds. nih.govnih.gov The amide group also plays a crucial role, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This allows for the formation of N—H⋯O hydrogen bonds, which would link the carboxylic acid dimers into larger supramolecular assemblies. nih.govnih.gov
Computational and Theoretical Chemistry Approaches for 4 3 Fluoroanilino 4 Oxobutanoic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of molecular systems. DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311G, offer a balance of computational cost and accuracy for organic molecules. wikipedia.org
For a molecule like 4-(3-Fluoroanilino)-4-oxobutanoic acid, DFT calculations begin with geometry optimization to find the lowest energy conformation. The stability of this optimized structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point rather than a true minimum on the potential energy surface.
The electronic properties, such as total energy, dipole moment, and molecular orbital energies, are key outputs of DFT calculations. These parameters are crucial for understanding the molecule's polarity and reactivity.
Table 1: Representative Theoretical Geometrical Parameters for an Anilino-Oxobutanoic Acid Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O (amide) | ~1.23 |
| C-N (amide) | ~1.36 |
| N-H (amide) | ~1.01 |
| C-C (aliphatic) | ~1.53 |
| C=O (acid) | ~1.21 |
| C-O (acid) | ~1.35 |
| O-H (acid) | ~0.97 |
| C-N-C (angle) | ~125° |
| O=C-N (angle) | ~122° |
| C-C-C (angle) | ~112° |
| Note: These are typical values and would be precisely determined for this compound through specific DFT calculations. |
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis in Reactivity Prediction
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analysis are powerful tools derived from quantum chemical calculations to predict the reactivity of a molecule. nih.govresearchgate.net
The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MESP would likely show negative potentials around the carbonyl oxygen atoms and the fluorine atom, and positive potentials around the amide and carboxylic acid hydrogen atoms. This allows for the prediction of sites involved in hydrogen bonding and other intermolecular interactions.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov
From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated, which provide quantitative measures of the molecule's reactivity and stability. nih.gov
Table 2: Representative Global Chemical Reactivity Descriptors
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
| Note: The values for these descriptors would be calculated from the HOMO and LUMO energies obtained from a DFT study of this compound. |
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights close intermolecular contacts. chemrxiv.org
Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. nih.govresearchgate.net The plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) allows for the deconvolution of the full fingerprint into contributions from different atom pairs.
In the study of BFAOB, the fingerprint plots showed that H···H contacts made the most significant contribution to the crystal packing, which is common for organic molecules. wikipedia.org Other significant contributions came from O···H/H···O and C···H/H···C contacts. The presence of the fluorine atom would also lead to F···H/H···F contacts, the significance of which can be quantified.
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
| H···H | 40 - 50 |
| O···H / H···O | 20 - 30 |
| C···H / H···C | 10 - 20 |
| F···H / H···F | 5 - 10 |
| C···C | < 5 |
| N···H / H···N | < 5 |
| Other | < 5 |
| Note: These are typical ranges for similar organic molecules. The precise values for this compound would be determined from its crystal structure data. |
Molecular Modeling and Simulation Studies
Molecular Docking Investigations of Ligand-Target Recognition
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for understanding ligand-target recognition and for virtual screening of compound libraries. rsc.org The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores possible binding poses of the ligand within the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity. wikipedia.org
Although no specific molecular docking studies for this compound were found, the methodology is well-established. For a hypothetical study, a relevant protein target would be selected, for instance, an enzyme for which aniline (B41778) or butanoic acid derivatives are known inhibitors. The docking results would provide information on the binding energy (a lower value indicating a more favorable interaction) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. researchgate.net
Table 4: Representative Molecular Docking Results for a Ligand-Protein Complex
| Parameter | Value / Description |
| Binding Energy (kcal/mol) | -7.0 to -10.0 (example range) |
| Interacting Residues | e.g., TYR 88, SER 120, LEU 155 |
| Hydrogen Bonds | e.g., with SER 120 (donor), GLU 95 (acceptor) |
| Hydrophobic Interactions | e.g., with LEU 155, ILE 70 |
| π-π Stacking | e.g., with PHE 142 |
| Note: This table illustrates the type of data obtained from a molecular docking study. The specific values and residues would depend on the chosen protein target. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and System Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and the stability of molecules and their complexes over time. nih.govresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities as a function of time.
For this compound, an MD simulation in a solvent like water would reveal its conformational dynamics, such as the rotation around single bonds and the flexibility of the butanoic acid chain. A study on 3-fluoroanilinoethylene derivatives has shown the utility of MD simulations in understanding the rotational degrees of freedom in similar systems. jussieu.fr
When applied to a ligand-protein complex obtained from molecular docking, MD simulations are used to assess the stability of the binding pose. chemrxiv.org Key parameters analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the analysis of intermolecular hydrogen bonds over time. nih.gov A stable complex is typically characterized by low and converging RMSD values and persistent hydrogen bonds.
Table 5: Representative Analysis Parameters from an MD Simulation of a Ligand-Protein Complex
| Parameter | Average Value / Observation | Significance |
| RMSD of Ligand (Å) | < 2.0 | Indicates stability of the ligand's binding pose. |
| RMSD of Protein Backbone (Å) | < 3.0 | Indicates overall stability of the protein structure. |
| RMSF of Active Site Residues (Å) | Low fluctuations | Shows that residues interacting with the ligand are stable. |
| Hydrogen Bond Occupancy (%) | > 50% for key bonds | Indicates persistent and strong hydrogen bonding. |
| Note: These are illustrative values. The actual results would be obtained from a specific MD simulation of the this compound-protein complex. |
Reduced Density Gradient (RDG) Analysis for Interaction Characterization
Reduced Density Gradient (RDG) analysis, also known as Non-Covalent Interaction (NCI) analysis, is a method used to visualize and characterize weak non-covalent interactions in real space. wikipedia.orgmdpi.com The RDG is a dimensionless quantity derived from the electron density (ρ) and its gradient (∇ρ). wikipedia.org
The analysis involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density (sign(λ₂)ρ). In these plots, spikes in the low-density, low-gradient region indicate non-covalent interactions. The sign of λ₂ distinguishes between attractive interactions (λ₂ < 0), such as hydrogen bonds and van der Waals forces, and repulsive interactions (λ₂ > 0), such as steric clashes. jussieu.fr
These interactions are visualized as isosurfaces in 3D space, which are color-coded to represent the nature of the interaction. Typically, blue indicates strong attractive interactions (like hydrogen bonds), green represents weak van der Waals interactions, and red signifies repulsive interactions. researchgate.net
For this compound, RDG analysis would be expected to reveal intramolecular hydrogen bonding between the amide and carboxylic acid groups, as well as intermolecular hydrogen bonds and other van der Waals contacts in a crystal or dimer. The analysis would provide a visual and chemical characterization of the interactions that govern the molecule's conformation and its aggregation in the solid state.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and delocalization. uni-muenchen.dewisc.edu This analysis transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals of a Lewis structure. uni-muenchen.de By examining the interactions between these localized orbitals, NBO analysis offers quantitative insights into intramolecular charge transfer, hyperconjugative interactions, and the energetic stabilization arising from these delocalization effects. researchgate.netwisc.edu
In the context of this compound, NBO analysis can elucidate the electronic interactions within the molecule, such as the delocalization of lone pairs from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals. These interactions play a crucial role in determining the molecule's conformation, reactivity, and spectroscopic properties. For instance, the delocalization of a lone pair from the nitrogen atom of the anilino group into the π* anti-bonding orbital of the carbonyl group is a key factor in the planarity and rotational barriers of the amide bond.
Hyperconjugative Interactions and Stabilization Energies
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty or partially filled anti-bonding or Rydberg orbital. researchgate.net In the this compound system, several significant hyperconjugative interactions can be anticipated. The most prominent of these involve the lone pairs of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring.
The interaction between the nitrogen lone pair (n) and the anti-bonding π* orbital of the adjacent carbonyl group (C=O) is a classic example of resonance stabilization in amides. This n → π* interaction leads to a significant delocalization of electron density, resulting in a partial double bond character for the C-N bond and a corresponding decrease in the C=O bond order. Similarly, the lone pairs on the carbonyl oxygen can engage in hyperconjugative interactions with neighboring σ* anti-bonding orbitals.
The fluorine substituent on the aniline ring also influences the electronic distribution through both inductive and hyperconjugative effects. While fluorine is highly electronegative, leading to inductive withdrawal of electron density, its lone pairs can participate in hyperconjugative interactions with the π* orbitals of the benzene (B151609) ring.
Illustrative NBO Analysis Data
The following tables present hypothetical but representative NBO analysis data for key interactions within the this compound molecule, based on values reported for analogous systems. materialsciencejournal.org
Table 1: Key Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| n(N) | π(C=O) | 40-60 |
| n(O) of C=O | σ(N-C) | 5-15 |
| n(O) of C=O | σ(C-C) | 2-10 |
| π(C=C) of ring | π(C=C) of ring | 15-25 |
| n(F) | σ*(C-C) of ring | 2-5 |
Note: The values in this table are illustrative and based on typical stabilization energies observed in similar functional groups.
Table 2: Occupancies of Key Natural Bond Orbitals
| NBO | Occupancy (e) |
| σ(C-N) | 1.98 - 1.99 |
| π(C=O) | 1.97 - 1.98 |
| n(N) | 1.90 - 1.95 |
| n(O) of C=O | 1.96 - 1.98 |
| π*(C=O) | 0.20 - 0.30 |
Note: The occupancies are illustrative. The deviation from an occupancy of 2.000e for bonding/lone pair orbitals and the non-zero occupancy of anti-bonding orbitals indicate electron delocalization.
These tables illustrate how NBO analysis provides a detailed picture of the electronic structure. The high E(2) value for the n(N) → π(C=O) interaction underscores its significance in the electronic delocalization of the amide group. The occupancies of the NBOs further quantify this delocalization, with the reduced occupancy of the nitrogen lone pair and the increased occupancy of the carbonyl π anti-bonding orbital reflecting the charge transfer.
Applications and Future Directions in Chemical Biology and Advanced Materials Research Involving 4 3 Fluoroanilino 4 Oxobutanoic Acid
Utilization of 4-(3-Fluoroanilino)-4-oxobutanoic Acid as a Synthetic Building Block in Chemical Biology
The primary role of this compound in chemical biology is as a foundational building block for more complex molecules. Its synthesis is generally straightforward, typically involving the acylation of an amine with succinic anhydride (B1165640). mdpi.combeilstein-archives.orgnih.govnih.govprepchem.com This reaction, often carried out under mild conditions, provides high yields of the target N-aryl succinamic acid. beilstein-archives.orgnih.govnih.gov For instance, the synthesis of related compounds like N-phenylsuccinamic acid and N-(3-chlorophenyl)succinamic acid is achieved by reacting the corresponding aniline (B41778) with succinic anhydride in a suitable solvent like toluene (B28343) or tetrahydrofuran (B95107). nih.govnih.gov
The bifunctional nature of this compound—possessing both a carboxylic acid and an amide linkage—allows for orthogonal chemical modifications. The carboxylic acid can be activated to form esters or amides, while the aromatic ring can undergo further substitution reactions. This dual reactivity makes it a valuable starting material for constructing diverse molecular architectures for biological screening. For example, succinamic acid derivatives have been used as linkers to attach sugar moieties to peptides, a strategy employed to modulate the physicochemical properties of peptide drugs. researchgate.net
Table 1: Representative Synthesis of N-Aryl Succinamic Acids
| Reactant 1 | Reactant 2 | Typical Conditions | Product | Reference |
|---|---|---|---|---|
| Aniline | Succinic Anhydride | Toluene, room temp to heat | N-Phenylsuccinamic acid | nih.govprepchem.com |
| m-Chloroaniline | Succinic Anhydride | Toluene, room temp | N-(3-Chlorophenyl)succinamic acid | nih.gov |
| Substituted Aniline | Succinic Anhydride | THF, Microwave, 180 °C | Substituted N-Phenylsuccinamic acid | rsc.org |
Scaffold Development in Medicinal Chemistry Research and Rational Drug Design Approaches
The N-aryl succinamic acid scaffold is of considerable interest in medicinal chemistry. The strategic introduction of fluorine into drug candidates is a common tactic to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov Therefore, the 3-fluorophenyl group in this compound is a desirable feature for a drug scaffold.
Rational drug design relies on understanding and optimizing interactions between a ligand and its biological target. nih.govumn.edu The structural components of this compound offer multiple points for such optimization. The carboxylic acid and amide groups can form crucial hydrogen bonds with protein active sites, while the fluorinated ring can engage in hydrophobic or specific fluorine-protein interactions.
Derivatives of similar core structures have shown promise. For instance, fluoroaniline (B8554772) derivatives have been synthesized and investigated as potential anticancer agents targeting proteins like B-raf. nih.gov Furthermore, the related hydroxamic acids, which can be synthesized from N-substituted succinimides, are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy. mdpi.combeilstein-archives.org This suggests that derivatives of this compound could be developed into potent enzyme inhibitors.
Research into Novel Bioactive Derivatives and Chemical Probes
The modification of the this compound core can lead to novel bioactive derivatives. By reacting the carboxylic acid moiety or further substituting the aromatic ring, a library of compounds can be generated for high-throughput screening against various biological targets. For example, phenyl ether derivatives isolated from natural sources have demonstrated significant antioxidant activity. nih.gov
Moreover, this scaffold is suitable for the development of chemical probes. By attaching a reporter group, such as a fluorophore, to the molecule, it can be used to visualize and study biological processes. For instance, alkyne-tagged analogues of succinate (B1194679) have been synthesized to function as "click chemistry" probes, allowing for the detection and identification of proteins that have been adducted by these molecules. nih.gov Similarly, fluorescently labeled analogs of the drug TAK-779, which incorporate spacer units derived from molecules like glutaric anhydride (a close relative of succinic anhydride), have been created to study their mechanism of action and cellular localization. nih.gov This indicates a clear path for converting this compound into a probe to investigate the targets of this class of compounds.
Table 2: Potential Bioactive Derivatives and Probe Strategies
| Core Scaffold | Modification Strategy | Resulting Class/Function | Potential Application | Reference Concept |
|---|---|---|---|---|
| N-Aryl Succinamic Acid | Conversion to Hydroxamic Acid | Enzyme Inhibitor (e.g., HDACi) | Anticancer Therapy | mdpi.combeilstein-archives.org |
| Fluoroaniline | Coupling with Quinones | Bioactive Quinone Derivative | Anticancer Agents (e.g., Melanoma) | nih.gov |
| Succinate Backbone | Attachment of Alkyne/Azide Tag | Click-Chemistry Probe | Target Identification, Cellular Imaging | nih.govmdpi.com |
| Succinamic Acid | Coupling with Fluorophore | Fluorescent Probe | Mechanism of Action Studies | nih.gov |
Advanced Materials and Supramolecular Chemistry Research Involving this compound Architectures
The self-assembly properties of molecules are critical for the bottom-up fabrication of advanced materials. The this compound molecule contains key functional groups—the amide and carboxylic acid—that are known to drive the formation of ordered structures through hydrogen bonding. nih.gov The interplay between hydrogen bonding from the amide/acid groups and potential π–π stacking from the aromatic ring can lead to the formation of supramolecular polymers, gels, or liquid crystals.
Emerging Research Areas and Unexplored Methodologies for this compound Studies
While the foundational applications of this compound can be inferred from related structures, several emerging fields offer exciting new directions for research.
Polypharmacology: Rather than designing drugs for a single target, there is growing interest in creating compounds that modulate multiple targets to achieve a better therapeutic effect. youtube.com The flexible and functionalized nature of the this compound scaffold makes it an ideal starting point for developing such polypharmacological agents. rsc.org
Machine Learning in Drug Design: Artificial intelligence and chemical language models are being used to design novel bioactive compounds from scratch. youtube.com By training these models on libraries of known bioactive compounds, including N-aryl succinamic acids, it may be possible to generate new, optimized derivatives of this compound with high predicted activity and synthesizability.
Functionalized Biomaterials: The use of succinic acid derivatives in functional materials is an expanding area. For example, composites of starch functionalized with sulfonic acid have been developed for applications in enhanced oil recovery. nih.gov The unique combination of functional groups in this compound could be exploited to create novel functional polymers or coatings.
Supramolecular Electronics: The self-assembly of π-conjugated systems is a cornerstone of molecular electronics. While the immediate compound is not fully conjugated, its derivatives could be designed to form ordered, conductive assemblies. The study of spin-crossover (SCO) properties in coordination polymers is another area where succinamic acid-type ligands could be explored for creating switchable molecular materials. researchgate.net
The exploration of these advanced methodologies will be key to unlocking the full potential of this compound and its derivatives in the next generation of chemical and materials innovation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(3-Fluoroanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized for higher yield?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling 3-fluoroaniline with a suitable oxobutanoic acid derivative. Key steps include:
- Acylation : Reacting 3-fluoroaniline with a ketodicarboxylic acid precursor under controlled pH (5–7) and temperature (60–80°C) to minimize side reactions .
- Microwave-assisted synthesis : Offers higher yields (e.g., 93% vs. 92% for thermal methods) by reducing reaction time and improving homogeneity .
- Optimization Parameters :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Prevents decomposition |
| Solvent | Polar aprotic (e.g., DMF) | Enhances solubility |
| Catalyst | Pyridine derivatives | Accelerates acylation |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Purity Analysis :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical: 225.22 g/mol) via ESI-MS .
- Structural Confirmation :
- NMR Spectroscopy : 1H NMR (δ 10.2 ppm for NH, δ 2.5–3.0 ppm for CH2 groups) and 13C NMR (δ 170–175 ppm for carbonyl groups) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., triclinic P1 space group, unit cell parameters: a = 6.3368 Å, b = 8.2642 Å) .
Q. What are the critical factors affecting the solubility and stability of this compound in various solvents, and how should they be managed during experiments?
- Solubility :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| Water | <1 | Requires pH adjustment (pH 7–9) |
- Stability :
- Avoid prolonged exposure to light or moisture. Store at –20°C in desiccated conditions .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?
- Structural Insights :
- The compound crystallizes in a triclinic system (P1) with intermolecular hydrogen bonds (N–H···O, O–H···O) stabilizing the lattice .
- Key Interactions :
| Bond Type | Distance (Å) | Role |
|---|---|---|
| N–H···O | 2.89 | Stabilizes dimer formation |
| O–H···O | 2.67 | Enhances solubility in polar solvents |
- Reactivity Implications : The electron-withdrawing fluoro group increases electrophilicity at the carbonyl, facilitating nucleophilic attacks (e.g., amide bond formation) .
Q. What methodologies are recommended for investigating the biological activity of this compound against specific enzymes or receptors?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases) to measure IC50 values .
- Cellular Uptake : Radiolabel the compound (e.g., 18F isotope) for tracking via PET imaging .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding modes with target proteins (e.g., kinases) using PDB structures .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can computational modeling be applied to predict the binding affinity of this compound with target proteins?
- Workflow :
Structure Preparation : Optimize geometry using DFT (B3LYP/6-31G*) .
Docking : Grid-based sampling with AutoDock (50 runs, Lamarckian GA).
Affinity Scoring : Compare binding energies (ΔG) across protein conformers .
- Validation : Cross-check with SPR (surface plasmon resonance) data to correlate computed ΔG with experimental Kd .
Q. How should researchers address discrepancies in biological activity data reported for this compound derivatives?
- Root Cause Analysis :
| Factor | Resolution Strategy |
|---|---|
| Purity | Re-characterize via HPLC/NMR; repurify if necessary . |
| Structural Variants | Confirm regiochemistry (e.g., 3- vs. 4-fluoro substitution) via X-ray . |
| Assay Conditions | Standardize protocols (pH, temperature, incubation time) . |
- Case Study : Derivatives with electron-withdrawing groups (e.g., –NO2) show 10x higher activity than –OCH3 analogues due to enhanced electrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
